molecular formula C18H19ClN2O B11821341 (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11821341
M. Wt: 314.8 g/mol
InChI Key: WXLGIYFVYSUFIP-UHFFFAOYSA-N
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Description

(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a synthetic organic compound that features a pyridine ring substituted with a chlorine and a methyl group, a piperidine ring, and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common route starts with the chlorination of 5-methylpyridine to introduce the chlorine atom at the 6-position. This is followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the attachment of the phenylmethanone group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to enhance their performance.

Mechanism of Action

The mechanism of action of (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone: shares structural similarities with other compounds containing pyridine and piperidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanone group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

[2-(6-chloro-5-methylpyridin-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19ClN2O/c1-13-11-15(12-20-17(13)19)16-9-5-6-10-21(16)18(22)14-7-3-2-4-8-14/h2-4,7-8,11-12,16H,5-6,9-10H2,1H3

InChI Key

WXLGIYFVYSUFIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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